molecular formula C15H33N B8006401 Diheptylmethylamine CAS No. 38399-77-8

Diheptylmethylamine

Cat. No.: B8006401
CAS No.: 38399-77-8
M. Wt: 227.43 g/mol
InChI Key: BXYHQXUPLKMYDE-UHFFFAOYSA-N
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Description

Diheptylmethylamine is a useful research compound. Its molecular formula is C15H33N and its molecular weight is 227.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polyamine Research : Polyamines, including diheptylmethylamine derivatives, have potential applications in treating human malignancies and hyperproliferative skin diseases. They may also play a role in cell differentiation and have antiparasitic properties, which could be beneficial in developing regions (Jänne et al., 1983).

  • Enzyme Inhibition for Therapeutic Applications : N,N′-bis‐cyanomethylamine and alkoxymethylamine derivatives, related to this compound, show promising results as inhibitors of α‐glycosidase, carbonic anhydrase, butyrylcholinesterase, and acetylcholinesterase. This inhibition is relevant for pharmacological interventions in various diseases, including diabetes and neurological disorders (Taslimi et al., 2018).

  • Prevention of Kidney Stone Formation : Extracts containing this compound derivatives have been studied for their ability to prevent calcium oxalate nephrolithiasis in rats. These studies suggest a potential application in preventing kidney stones (Zhong et al., 2012).

  • Biodegradable Polyurethanes : this compound derivatives are being investigated in the synthesis of new biodegradable polyurethanes with potential therapeutic applications. These polymers may have longer activity durations due to the slow release of active compounds (Mahkam & Sharifi-Sanjani, 2003).

  • Anticancer and Anti-inflammatory Agents : Certain this compound derivatives have shown potential as potent antitumor and anti-inflammatory agents. These compounds are being explored as precursors for cytostatic drugs used in cancer therapy (Khaled et al., 2013).

Properties

IUPAC Name

N-heptyl-N-methylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYHQXUPLKMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403007
Record name diheptylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38399-77-8
Record name diheptylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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